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Compound of Interest

Compound Name: 2-Chlorobenzylidenemalononitrile

Cat. No.: B038150

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the key spectroscopic data used for the
structural elucidation and characterization of 2-Chlorobenzylidenemalononitrile (also known
as CS gas), CAS Number 2698-41-1.[1][2][3] The document details nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental
protocols for their acquisition.

Spectroscopic Data Summary

The structural characterization of 2-Chlorobenzylidenemalononitrile (C10HsCIN2) relies on a
combination of spectroscopic techniques.[1] The following sections summarize the quantitative
data obtained from 3C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

1H NMR (Proton NMR): There is a lack of consistently reported and verifiable public data for the
H NMR spectrum of 2-Chlorobenzylidenemalononitrile. Data for the isomeric 4-
chlorobenzylidenemalononitrile is available, but data for the 2-chloro (ortho) isomer is not
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clearly established in the reviewed literature. Researchers should acquire a reference spectrum
under their specific experimental conditions for unambiguous characterization.

13C NMR (Carbon-13 NMR): The 13C NMR spectrum provides chemical shifts for the unique
carbon atoms within the molecule. The data presented below was acquired in deuterated
chloroform (CDCIs3) on a 100 MHz instrument.

Chemical Shift (8) in ppm Assignment (Tentative)
158.4 Vinylic Carbon (C=C)
133.1 Aromatic Carbon (C-ClI)
131.8 Aromatic Carbon

129.9 Aromatic Carbon

129.6 Aromatic Carbon

113.4 Nitrile Carbon (C=N)
112.3 Nitrile Carbon (C=N)

83.5 Vinylic Carbon (C(CN)z)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The nitrile
(C=N) stretching band is a key diagnostic peak.[1]

Wavenumber (cm—?) Functional Group
2185-2190 Nitrile (C=N) Stretch
~3030 Aromatic C-H Stretch
1700-1500 Aromatic C=C Bending
1680-1620 Alkene C=C Stretch

Mass Spectrometry (MS)
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Mass spectrometry provides information on the molecular weight and fragmentation pattern of

the compound. The molecular weight of 2-Chlorobenzylidenemalononitrile is 188.61 g/mol .

[1] Electron ionization (EI) is a common method for this analysis.

Mass-to-Charge Ratio

(miz) Interpretation Relative Abundance
m/z

188 [M]* Molecular lon Second Highest

153 [M-CI]* Fragment Top Peak

126 [M-CI-HCN]* Fragment Third Highest

Experimental Protocols

The following sections detail the methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

Instrumentation: Data is typically acquired on a high-field NMR spectrometer, such as a
Bruker AM-270 or a 400 MHz equivalent.

Sample Preparation: The sample is dissolved in a deuterated solvent, commonly CDCls.
Data Acquisition:

o 'H NMR: Spectra are recorded at a field strength of 250 MHz or higher. Chemical shifts
are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

o 183C NMR: Spectra are recorded at a corresponding frequency (e.g., 100 MHz for a 400
MHz *H instrument) with proton decoupling. Chemical shifts are reported in ppm relative to

the solvent signal or TMS.

IR Spectroscopy Protocol

 Instrumentation: Infrared spectra are determined using a grating spectrophotometer, such as

a Perkin-Elmer 521, or a modern Fourier Transform Infrared (FTIR) spectrometer.
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o Sample Preparation: For solid samples like 2-Chlorobenzylidenemalononitrile, the
potassium bromide (KBr) pellet method is standard. The solid sample is mixed with infrared-
quality KBr and pressed into a thin, transparent pellet. Alternatively, Attenuated Total
Reflectance (ATR) may be used.

o Data Acquisition: The spectrum is scanned over the standard mid-IR range (typically 4000-
650 cm™1).

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

 Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an
electron ionization (EI) source is used.[4]

o Chromatographic Conditions:

o Column: A capillary column such as an Agilent Ultra alloy-5 (30m x 0.25mm x 0.25um) is
suitable.

o Carrier Gas: Argon or Helium.

o Temperature Program: A typical program involves an initial temperature of 50°C, held for
one minute, followed by a ramp up to 300°C at a rate of 8°C/min.[4]

o Inlet Temperature: 280°C.[4]
e Mass Spectrometry Conditions:

o lon Source: Electron lonization (El).[4]

o

lonization Voltage: 70eV.[4]

o

Scan Range: A mass range of 33-600 amu is scanned to detect the parent ion and
relevant fragments.[4]

o

Detector Temperature: 250°C.[4]
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Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of 2-Chlorobenzylidenemalononitrile.

Sample:
2-Chlorobenzylidenemalononitrile

l

IR Analysis GC-MS Analysis

NMR Analysis
(13C)

Structural Elucidation &
Characterization

Click to download full resolution via product page

Caption: Logical workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comprehensive Technical Guide to the Spectroscopic
Characterization of 2-Chlorobenzylidenemalononitrile]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b038150#spectroscopic-data-nmr-ir-ms-
for-2-chlorobenzylidenemalononitrile-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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